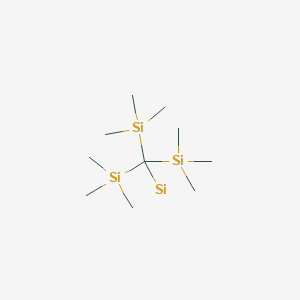
Tris(trimethylsilyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylsilyl)methylsilane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based transformations.
Preparation Methods
Tris(trimethylsilyl)methylsilane can be synthesized through several methods:
-
Protonation of Tris(trimethylsilyl)silyl Lithium
- This method involves the reaction of tetrakis(trimethylsilyl)silane with methyllithium to form tris(trimethylsilyl)silyl lithium, which is then protonated with hydrochloric acid to yield this compound . :
Reaction: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
-
Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane
- This method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium, resulting in the formation of this compound and lithium chloride . :
Reaction: 3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Chemical Reactions Analysis
Tris(trimethylsilyl)methylsilane undergoes various types of chemical reactions, including:
-
Radical Reactions
- It is commonly used as a radical reducing agent in the reduction of organic halides, acid chlorides, and other functional groups .
Common Reagents and Conditions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used to generate radicals from this compound.
-
Hydrosilylation
- This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds .
Common Reagents and Conditions: Catalysts such as platinum or rhodium complexes are typically employed to facilitate these reactions.
-
Reductions
- It acts as a reducing agent for the reduction of carbon-halogen bonds, acid chlorides, and other functional groups .
Major Products: The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkanes from alkyl halides.
Scientific Research Applications
Tris(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
-
Organic Synthesis
-
Polymer Chemistry
-
Material Science
-
Medicinal Chemistry
Mechanism of Action
The mechanism of action of tris(trimethylsilyl)methylsilane primarily involves the generation of silyl radicals. These radicals are generated through the homolytic cleavage of the Si-H bond, often initiated by radical initiators such as AIBN or BPO . The silyl radicals then participate in various radical-based transformations, including the reduction of organic halides and the hydrosilylation of alkenes .
Comparison with Similar Compounds
Tris(trimethylsilyl)methylsilane is often compared with other similar compounds, such as:
-
Tributyltin Hydride
- Tributyltin hydride is a commonly used radical reducing agent, but it is highly toxic and environmentally hazardous . This compound serves as a less toxic alternative with similar reactivity.
-
Trimethylsilane
-
Phenylsilane
Properties
Molecular Formula |
C10H27Si4 |
|---|---|
Molecular Weight |
259.66 g/mol |
InChI |
InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
InChI Key |
BUBJWNWWARPCBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















